molecular formula C9H18ClNO B2655498 1-[(Tetrahydro-2H-pyran-4-yl)methyl]cyclopropanamine hydrochloride CAS No. 2251054-40-5

1-[(Tetrahydro-2H-pyran-4-yl)methyl]cyclopropanamine hydrochloride

Cat. No.: B2655498
CAS No.: 2251054-40-5
M. Wt: 191.7
InChI Key: FGZFNQLYYXQMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Tetrahydro-2H-pyran-4-yl)methyl]cyclopropanamine hydrochloride is a chemical compound that features a cyclopropane ring attached to a tetrahydropyran moiety via a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tetrahydro-2H-pyran-4-yl)methyl]cyclopropanamine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and high-throughput screening to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(Tetrahydro-2H-pyran-4-yl)methyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 1-[(Tetrahydro-2H-pyran-4-yl)methyl]cyclopropanamine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications . The cyclopropane ring and tetrahydropyran moiety contribute to its binding affinity and specificity .

Properties

IUPAC Name

1-(oxan-4-ylmethyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-9(3-4-9)7-8-1-5-11-6-2-8;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRGSVOIEUHYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC2(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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